Distinct Stereochemical Configuration (cis-1,3) vs. Unspecified and trans Analogs
The target compound exists as a defined cis (1s,3s) diastereomer. This contrasts with the commercially available 3-(trifluoromethoxy)cyclobutanecarboxylic acid (CAS 2247106-27-8), which is typically supplied as a racemic mixture of cis and trans isomers or with unspecified stereochemistry . The defined stereochemistry of the target compound is critical for achieving precise spatial orientation in binding pockets and for ensuring batch-to-batch reproducibility in chiral syntheses. For example, in a series of 3-fluoroalkyl cyclobutane building blocks, cis- and trans-1,3-disubstituted derivatives were shown to have distinct physicochemical properties [1].
| Evidence Dimension | Stereochemical Purity / Definition |
|---|---|
| Target Compound Data | Defined cis (1s,3s) stereochemistry |
| Comparator Or Baseline | 3-(Trifluoromethoxy)cyclobutanecarboxylic acid (CAS 2247106-27-8), unspecified stereochemistry (racemic mixture) |
| Quantified Difference | Qualitative: Defined diastereomer vs. undefined mixture |
| Conditions | Commercial specification / IUPAC nomenclature |
Why This Matters
Defined stereochemistry is essential for reproducible structure-activity relationships (SAR) and for minimizing side reactions in chiral syntheses, thereby reducing downstream purification costs and project delays.
- [1] Demchuk, O. P., Bobovskyi, B. V., Vashchenko, B. V., Hryshchuk, O. V., Skreminskyi, A., Chernykh, A. V., ... & Grygorenko, O. O. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(20), e202300292. View Source
